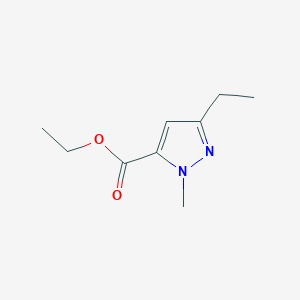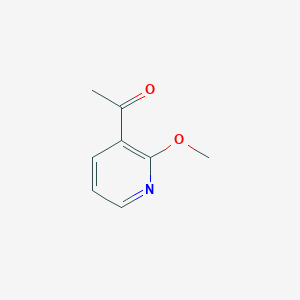![molecular formula C5H8N2O4 B136753 2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid CAS No. 133333-62-7](/img/structure/B136753.png)
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid, commonly known as "HIDA," is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. HIDA is a derivative of iminodiacetic acid and has been synthesized through various methods.
Scientific Research Applications
HIDA has been widely used in various scientific research fields, including biochemistry, pharmacology, and medical imaging. One of the significant applications of HIDA is its use as a chelating agent in radiopharmaceuticals for hepatobiliary imaging. HIDA has also been used in the development of prodrugs and targeted drug delivery systems. In addition, HIDA has been used as a ligand in metal complexes for catalysis and as a precursor for the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of HIDA is not fully understood. However, it is known that HIDA acts as a chelating agent and forms complexes with various metals, including copper, zinc, and nickel. HIDA has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical And Physiological Effects
HIDA has been shown to have various biochemical and physiological effects. In vitro studies have shown that HIDA can inhibit the growth of cancer cells and induce apoptosis. HIDA has also been shown to have antioxidant properties and can scavenge free radicals. In addition, HIDA has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The advantages of using HIDA in lab experiments include its stability, low toxicity, and ease of synthesis. However, HIDA has some limitations, including its limited solubility in water and its potential to form complexes with other compounds in biological samples. Therefore, careful consideration should be given when designing experiments involving HIDA.
Future Directions
There are several future directions for research involving HIDA. One area of research is the development of HIDA-based prodrugs and targeted drug delivery systems. Another area of research is the synthesis of HIDA derivatives with improved solubility and stability. In addition, further studies are needed to fully understand the mechanism of action of HIDA and its potential applications in various research fields.
Conclusion:
In conclusion, HIDA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. HIDA can be synthesized through various methods and has been used in the development of radiopharmaceuticals, prodrugs, and targeted drug delivery systems. HIDA has various biochemical and physiological effects and has potential applications in cancer treatment, antioxidant therapy, and anti-inflammatory therapy. Further research is needed to fully understand the mechanism of action of HIDA and its potential applications in various research fields.
Synthesis Methods
HIDA can be synthesized through various methods, including the reaction of iminodiacetic acid with hydroxylamine hydrochloride, followed by the addition of sodium hydroxide. Another method involves the reaction of glycine with hydroxylamine hydrochloride and formaldehyde, followed by the addition of sodium hydroxide. The synthesized HIDA can be purified through column chromatography, recrystallization, or solvent extraction.
properties
CAS RN |
133333-62-7 |
|---|---|
Product Name |
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid |
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H8N2O4/c1-3(7-11)5(10)6-2-4(8)9/h11H,2H2,1H3,(H,6,10)(H,8,9)/b7-3+ |
InChI Key |
XFGJGGZAHMFYOF-XVNBXDOJSA-N |
Isomeric SMILES |
C/C(=N\O)/C(=O)NCC(=O)O |
SMILES |
CC(=NO)C(=O)NCC(=O)O |
Canonical SMILES |
CC(=NO)C(=O)NCC(=O)O |
synonyms |
Glycine, N-[2-(hydroxyimino)-1-oxopropyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




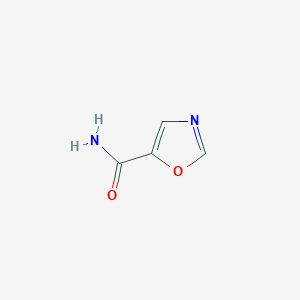

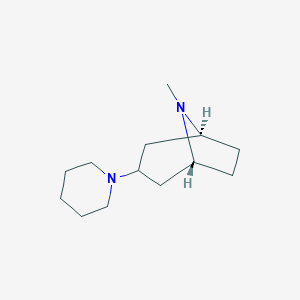
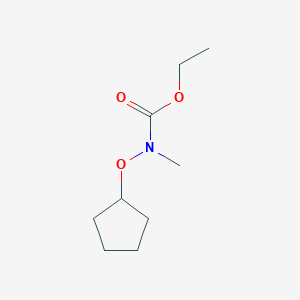
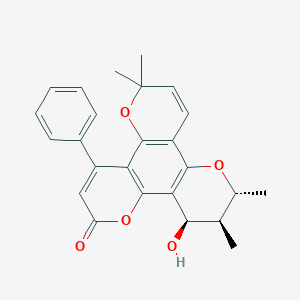
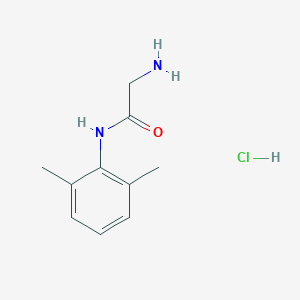

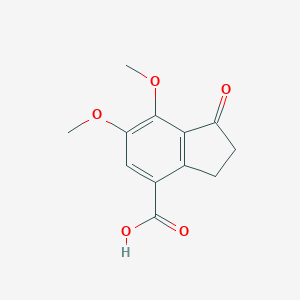

![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)
